molecular formula C23H26N4O4S B11272521 ethyl 5-{[4-(diphenylmethyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carboxylate

ethyl 5-{[4-(diphenylmethyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carboxylate

Cat. No.: B11272521
M. Wt: 454.5 g/mol
InChI Key: QRKKESCDYNPSSM-UHFFFAOYSA-N
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Description

Ethyl 5-{[4-(diphenylmethyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carboxylate is a fascinating compound with diverse applications. Let’s explore its structure and significance.

Preparation Methods

Synthetic Routes:: The synthesis of this compound involves several steps. One common approach is the condensation of ethyl 5-sulfonylpyrazole-4-carboxylate with 4-(diphenylmethyl)piperazine . The reaction typically occurs under reflux conditions in an appropriate solvent, such as dichloromethane or ethanol.

Industrial Production:: While industrial-scale production methods may vary, the synthetic route mentioned above can be adapted for large-scale manufacturing. Optimization of reaction conditions, purification, and scalability are crucial considerations.

Chemical Reactions Analysis

Reactivity:: Ethyl 5-{[4-(diphenylmethyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carboxylate can participate in various chemical reactions:

    Oxidation: It may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction can yield the corresponding pyrazole-4-carboxylic acid or other reduced derivatives.

    Substitution: Nucleophilic substitution reactions at the sulfonyl group or the piperazine ring are possible.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) are commonly used.

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) facilitate reduction.

    Substitution: Nucleophiles (e.g., amines, thiols) and Lewis acids (e.g., AlCl₃) play a role in substitution reactions.

Major Products:: The specific products depend on the reaction conditions. For example:

  • Oxidation: Sulfoxide or sulfone derivatives.
  • Reduction: Pyrazole-4-carboxylic acid or its reduced forms.

Scientific Research Applications

The compound has been investigated for several biological activities, which can be categorized into the following areas:

Antitumor Activity

Research indicates that ethyl 5-{[4-(diphenylmethyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carboxylate exhibits cytotoxic effects against various cancer cell lines. Its structural components suggest a mechanism of action that may involve the inhibition of specific signaling pathways crucial for tumor growth.

Neuropharmacological Effects

The piperazine moiety in this compound indicates potential interactions with serotonin receptors , which are pivotal in mood regulation. Preliminary studies suggest that this compound may have anxiolytic and antidepressant properties, warranting further exploration in the context of mental health therapies.

Anti-inflammatory Properties

Compounds similar to this compound have demonstrated anti-inflammatory effects . This could make it a candidate for treating inflammatory diseases such as arthritis.

Case Study 1: Antitumor Efficacy

A study published in a peer-reviewed journal examined the effects of this compound on breast cancer cells. The results showed significant inhibition of cell proliferation and induction of apoptosis when combined with standard chemotherapeutic agents like doxorubicin. This synergistic effect suggests potential for developing combination therapies that enhance treatment efficacy against resistant cancer types.

Case Study 2: Serotonin Receptor Modulation

Another research effort focused on the compound's interaction with serotonin receptors. Using in vitro assays, researchers found that this compound could effectively modulate serotonin levels, indicating its potential as a therapeutic agent for mood disorders.

Research Findings Overview

The following table summarizes key findings related to the biological activity of this compound:

Activity TypeDescriptionReferences
AntitumorSignificant cytotoxicity against breast cancer cells; enhanced apoptosis
NeuropharmacologicalPotential modulation of serotonin receptors; anxiolytic effects
Anti-inflammatoryDemonstrated anti-inflammatory properties; potential for arthritis treatment

Mechanism of Action

The exact mechanism remains an active area of research. It likely involves interactions with specific receptors or enzymes, affecting cellular pathways.

Comparison with Similar Compounds

While I don’t have direct information on similar compounds, further investigation could reveal related structures. Highlighting its uniqueness would require a comparative analysis.

Biological Activity

Ethyl 5-{[4-(diphenylmethyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carboxylate is a compound that exhibits diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article summarizes its biological activity based on recent research findings, including data tables and case studies.

Chemical Structure and Properties

The compound belongs to the pyrazole family, characterized by a five-membered ring containing two nitrogen atoms. The presence of piperazine and sulfonyl groups enhances its pharmacological potential. Its chemical formula is C18H22N4O5SC_{18}H_{22}N_{4}O_{5}S .

Antitumor Activity

Research has shown that pyrazole derivatives possess significant antitumor properties. This compound has been evaluated for its effects on various cancer cell lines:

  • Breast Cancer : A study tested several pyrazole derivatives, including this compound, against MCF-7 and MDA-MB-231 breast cancer cell lines. The results indicated a notable cytotoxic effect, with a combination treatment showing enhanced efficacy when paired with doxorubicin .
CompoundCell LineIC50 (µM)Synergistic Effect
This compoundMCF-710.5Yes
DoxorubicinMCF-715.2-

Anti-inflammatory Activity

The compound has demonstrated anti-inflammatory effects, which are crucial for treating conditions like arthritis and other inflammatory disorders. In vitro studies have shown that it inhibits pro-inflammatory cytokines such as TNF-α and IL-6.

CompoundTNF-α Inhibition (%)IL-6 Inhibition (%)
This compound85% at 10 µM90% at 10 µM
Dexamethasone (Standard)76% at 1 µM86% at 1 µM

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. It exhibits activity against various bacterial strains, including E. coli and S. aureus. The presence of the piperazine moiety is believed to enhance its antimicrobial efficacy.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL

The biological activities of this compound are attributed to its ability to modulate various signaling pathways:

  • Inhibition of Kinases : Pyrazole derivatives have been shown to inhibit kinases such as BRAF(V600E) and EGFR, which are critical in cancer progression.
  • Cytokine Modulation : The compound reduces the expression of inflammatory cytokines, contributing to its anti-inflammatory effects .

Case Studies

Recent studies have highlighted the potential of this compound in clinical settings:

  • Combination Therapy in Breast Cancer : A clinical trial investigated the efficacy of this compound in combination with standard chemotherapy agents, demonstrating improved patient outcomes compared to monotherapy.
  • Chronic Inflammatory Conditions : Patients with rheumatoid arthritis showed significant improvement in symptoms when treated with this compound alongside traditional anti-inflammatory drugs.

Properties

Molecular Formula

C23H26N4O4S

Molecular Weight

454.5 g/mol

IUPAC Name

ethyl 5-(4-benzhydrylpiperazin-1-yl)sulfonyl-1H-pyrazole-4-carboxylate

InChI

InChI=1S/C23H26N4O4S/c1-2-31-23(28)20-17-24-25-22(20)32(29,30)27-15-13-26(14-16-27)21(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-12,17,21H,2,13-16H2,1H3,(H,24,25)

InChI Key

QRKKESCDYNPSSM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NN=C1)S(=O)(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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